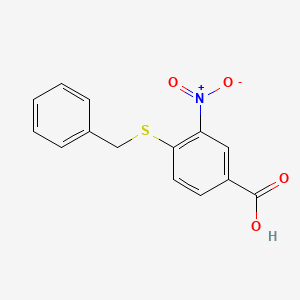![molecular formula C11H14O2 B1517207 [2-(Cyclopropylmethoxy)phenyl]methanol CAS No. 1039931-23-1](/img/structure/B1517207.png)
[2-(Cyclopropylmethoxy)phenyl]methanol
Übersicht
Beschreibung
“[2-(Cyclopropylmethoxy)phenyl]methanol” is a chemical compound with the molecular formula C11H14O2 . It contains a total of 28 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “[2-(Cyclopropylmethoxy)phenyl]methanol” includes a cyclopropyl group attached to a methoxyphenyl group via a methylene bridge . The molecule has a molecular weight of 178.23 .Physical And Chemical Properties Analysis
“[2-(Cyclopropylmethoxy)phenyl]methanol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Electrosynthetic Applications
Electrosynthesis techniques have been employed to achieve anodic α-methoxylation of phenyl sulfides, which could be relevant for compounds similar to [2-(Cyclopropylmethoxy)phenyl]methanol. This process provides α-methoxylated products in good yields, further enabling nucleophilic substitution with carbon nucleophiles. Such methodologies offer pathways for the introduction of diverse functional groups adjacent to methoxy groups, potentially applicable to [2-(Cyclopropylmethoxy)phenyl]methanol for synthesizing derivatives with varied properties (Furuta & Fuchigami, 1998).
Radical Ion Reactivity
Research on the reactivity of radical cations derived from cyclopropyl(4-methoxyphenyl)phenylmethanol has shown low reactivity towards fragmentation, suggesting the presence of stabilizing groups that resist bond cleavage. This characteristic might be explored in the context of [2-(Cyclopropylmethoxy)phenyl]methanol to understand its stability and reactivity under various conditions, which is crucial for applications in synthesis and material science (Bietti et al., 2006).
Enantioselective Synthesis
The electrochemical oxidation of N-acylated derivatives has been shown to produce optically active methoxylated compounds with significant enantiomeric excess. Such findings highlight the potential of electrochemical methods in achieving enantioselectivity in compounds related to [2-(Cyclopropylmethoxy)phenyl]methanol, offering avenues for producing optically active materials and intermediates (Wanyoike et al., 2002).
Vinylcyclopropane Radical Cation Reactivity
Studies on vinylcyclopropane radical cations reveal insights into the regioselective nucleophilic attack, which can be pertinent to understanding the chemical behavior of [2-(Cyclopropylmethoxy)phenyl]methanol under radical conditions. Such information is valuable for designing reactions and predicting product distribution when working with cyclopropyl-containing compounds (Herbertz & Roth, 1998).
Safety And Hazards
“[2-(Cyclopropylmethoxy)phenyl]methanol” is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist or vapors, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHMJMOKOYLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopropylmethoxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)


![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)



![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)

